1-Phenylethylamine hydrochloride
Description
Alpha-phenylethylamine hydrochloride (R-(+)-α-phenylethylamine hydrochloride) is a chiral amine salt widely utilized in enantiomeric resolution processes. Structurally, it consists of a phenethyl backbone with an amine group on the α-carbon (adjacent to the benzene ring) and a hydrochloride counterion that enhances solubility and stability . This compound is a white crystalline solid, soluble in polar solvents like water and alcohol, making it suitable for pharmaceutical and synthetic applications . Its primary role lies in separating racemic mixtures via diastereomeric salt formation, a method critical for producing enantiopure compounds in drug development .
Properties
IUPAC Name |
1-phenylethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGSOZIZRABBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13437-79-1, 20938-48-1 | |
| Record name | 1-Phenylethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most straightforward synthetic procedure for the preparation of alpha-phenylethylamine involves the reductive amination of acetophenone. This reaction typically uses ammonia and hydrogen in the presence of a catalyst to yield alpha-phenylethylamine . Another method is the Leuckart reaction, which uses ammonium formate .
Industrial Production Methods: Industrial production of alpha-phenylethylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Alpha-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted phenethylamines.
Scientific Research Applications
Alpha-phenylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds and chiral auxiliaries.
Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including mood enhancement and weight loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Alpha-phenylethylamine hydrochloride exerts its effects primarily by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, affecting the levels of dopamine, norepinephrine, and serotonin in the brain .
Comparison with Similar Compounds
2-Phenylethylamine Hydrochloride (β-Phenylethylamine Hydrochloride)
Phentermine Hydrochloride
- CAS Number : 122-09-8 .
- Structure : Substituted phenethylamine with two methyl groups on the α-carbon (2-methyl-1-phenylpropan-2-amine hydrochloride).
- Properties : White powder, soluble in water, acidic pH due to hydrochloride salt .
- Applications : Appetite suppressant (DEA Schedule IV drug) .
- Key Difference : The α,α-dimethyl substitution alters pharmacokinetics, increasing lipophilicity and central nervous system activity compared to unsubstituted phenethylamines.
Mecamylamine Hydrochloride
- CAS Number : 826-39-1 .
- Structure : N-methylated, bicyclic amine derivative.
- Properties : White solid, soluble in water .
- Applications : Ganglionic blocker for hypertension and nicotine addiction .
- Key Difference: Complex structure with non-competitive nicotinic receptor antagonism, unlike α-phenylethylamine’s chiral resolving role.
Comparative Data Table
Research Findings
- Enantiomeric Resolution : Alpha-phenylethylamine hydrochloride resolves racemic acids (e.g., 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid) via diastereomeric salt crystallization, achieving >99% enantiomeric excess in industrial settings .
- Pharmacological Activity: Unlike phentermine, α-phenylethylamine lacks stimulant effects due to the absence of α-methyl substitutions, which are critical for dopamine/norepinephrine reuptake inhibition .
- Stability : The hydrochloride salt form of α-phenylethylamine enhances shelf life compared to freebase phenethylamines, which are prone to oxidation .
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